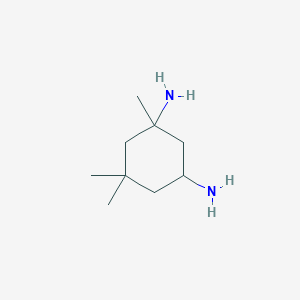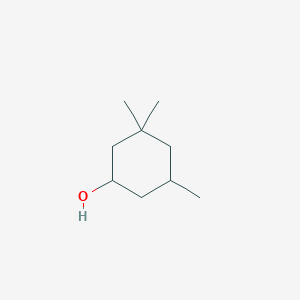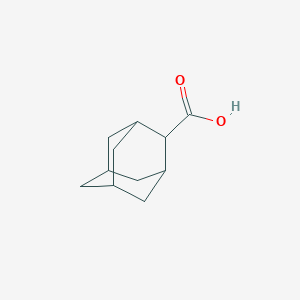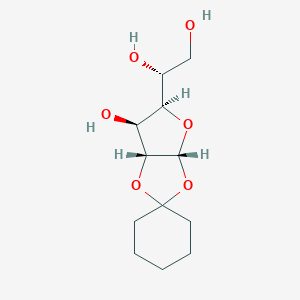acetic acid CAS No. 17738-71-5](/img/structure/B90747.png)
[(4-Chlorophenyl)amino](oxo)acetic acid
描述
(4-Chlorophenyl)aminoacetic acid is a compound that is closely related to various synthesized aromatic amino acids with potential biological activities. While the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can give insights into the chemical behavior and properties of (4-Chlorophenyl)aminoacetic acid.
Synthesis Analysis
The synthesis of related compounds involves ring-opening reactions and the use of different reagents to introduce various functional groups. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid are synthesized and reveal new chemical properties . These methods could potentially be adapted for the synthesis of (4-Chlorophenyl)aminoacetic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction studies. For example, the crystal structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is described in detail, and the geometrical parameters obtained from X-ray diffraction studies are in agreement with computed DFT values . This suggests that a similar approach could be used to determine the molecular structure of (4-Chlorophenyl)aminoacetic acid.
Chemical Reactions Analysis
The chemical reactions of these compounds often involve the formation of hydrogen bonds and other intermolecular interactions. For instance, intermolecular N–H…O and O–H…O hydrogen bonds link molecules into chains . These interactions are crucial for the stability and reactivity of the compounds. The addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid also reveal interesting chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various analytical techniques. The FT-IR spectrum, hyperpolarizability, molecular electrostatic potential, and stability arising from hyper-conjugative interactions are reported for 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . The thermal stability is determined using DTA and TGA analysis . These analyses provide a comprehensive understanding of the behavior of these compounds under different conditions, which could be extrapolated to (4-Chlorophenyl)aminoacetic acid.
科学研究应用
- Biodegradation Studies
- Field : Environmental Science/Biotechnology
- Application : This compound is used in studies investigating the degradation of certain pollutants. It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
- Method : The compound is introduced into a culture of Pseudomonas sp. strain CBS3, which then metabolizes it .
- Results : The results of these of these types of studies can provide valuable insights into the biodegradation pathways of environmental pollutants .
-
Cancer Research
- Field : Oncology
- Application : This compound has shown potential as a therapeutic agent in the prevention or treatment of estrogen-sensitive breast cancer .
- Method : While the specific methods of application or experimental procedures are not detailed in the source, typically these types of compounds are tested in vitro (in a controlled lab environment using cell cultures) and in vivo (using animal models) to determine their efficacy and safety .
- Results : The compound has shown anticancer properties, indicating its potential usefulness in cancer treatment .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of indole derivatives, which have a wide range of biological activities .
- Method : The specific methods of synthesis would depend on the particular indole derivative being synthesized .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Antiviral Activity
- Field : Virology
- Application : Certain derivatives of this compound have been reported as antiviral agents .
- Method : The specific methods of application or experimental procedures are not detailed in the source, but typically these types of compounds are tested in vitro (in a controlled lab environment using cell cultures) and in vivo (using animal models) to determine their efficacy and safety .
- Results : Some derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Certain derivatives of this compound have shown anti-inflammatory activity .
- Method : The specific methods of application or experimental procedures are not detailed in the source, but typically these types of compounds are tested in vitro (in a controlled lab environment using cell cultures) and in vivo (using animal models) to determine their efficacy and safety .
- Results : Some derivatives showed significant inflammation inhibition using paw edema .
-
Degradation of Pollutants
- Field : Environmental Science
- Application : This compound was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .
- Method : The compound is introduced into a culture of Ralstonia eutropha A5, which then metabolizes it .
- Results : The results of these types of studies can provide valuable insights into the degradation pathways of environmental pollutants .
属性
IUPAC Name |
2-(4-chloroanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVMYQGWSLUOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407079 | |
| Record name | [(4-chlorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)amino](oxo)acetic acid | |
CAS RN |
17738-71-5 | |
| Record name | p-Chlorooxanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017738715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4-chlorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CHLOROOXANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7KFM27BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)




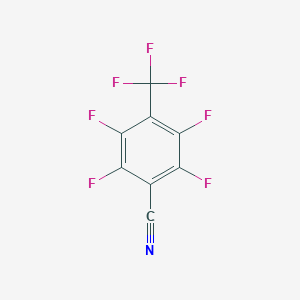
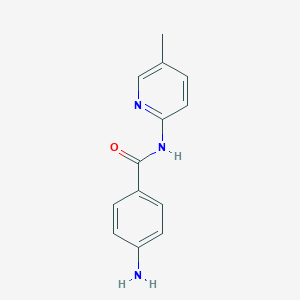
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
